molecular formula C17H15N3OS B2505086 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine CAS No. 899740-35-3

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine

Cat. No.: B2505086
CAS No.: 899740-35-3
M. Wt: 309.39
InChI Key: GKPVNKZCDHLXCN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxyphenyl group and a pyridinylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarbonyl compounds.

    Substitution Reactions: The introduction of the 4-methoxyphenyl group and the pyridinylmethylthio group can be achieved through nucleophilic substitution reactions. Common reagents for these steps include methoxybenzene derivatives and pyridine derivatives, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use as a ligand in the study of enzyme interactions or receptor binding.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)pyridazine: Lacks the pyridinylmethylthio group, which may affect its chemical reactivity and biological activity.

    6-((Pyridin-4-ylmethyl)thio)pyridazine: Lacks the methoxyphenyl group, which may influence its electronic properties and interactions with biological targets.

Uniqueness

3-(4-Methoxyphenyl)-6-((pyridin-4-ylmethyl)thio)pyridazine is unique due to the presence of both the methoxyphenyl and pyridinylmethylthio groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-(pyridin-4-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-21-15-4-2-14(3-5-15)16-6-7-17(20-19-16)22-12-13-8-10-18-11-9-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPVNKZCDHLXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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